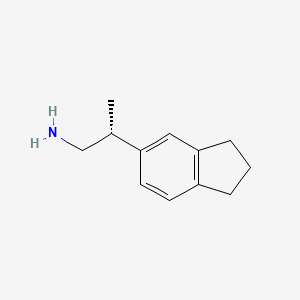
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as S-101479, is a novel and selective serotonin 5-HT1A receptor agonist. It was first synthesized in 2005 by researchers at Sumitomo Dainippon Pharma Co., Ltd. The compound has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Mechanism of Action
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine exerts its pharmacological effects by selectively activating the 5-HT1A receptor, a subtype of the serotonin receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This modulation is thought to underlie the therapeutic effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, regulation of neuronal firing, and modulation of synaptic plasticity. The compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its high selectivity for the 5-HT1A receptor, which reduces the likelihood of off-target effects. The compound is also highly soluble in water, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its relatively short half-life, which may limit its efficacy in certain applications.
Future Directions
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine. One direction is to further investigate its therapeutic potential in various psychiatric and neurological disorders, including anxiety, depression, and Parkinson's disease. Another direction is to explore the potential of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.
Synthesis Methods
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2,3-dihydro-1H-indene with 2-bromo-1-phenylethanone in the presence of a base to form the corresponding ketone intermediate. The ketone is then reduced with sodium borohydride to give the desired amine product in high yield and purity.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in various psychiatric and neurological disorders. In preclinical studies, (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has shown efficacy in animal models of anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

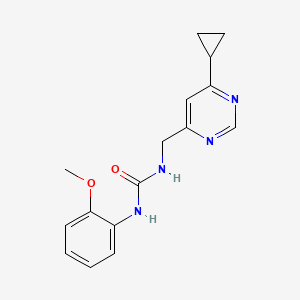
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)
![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)
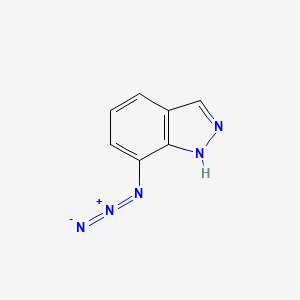

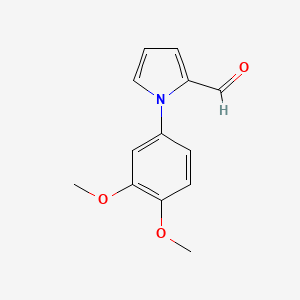
![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)


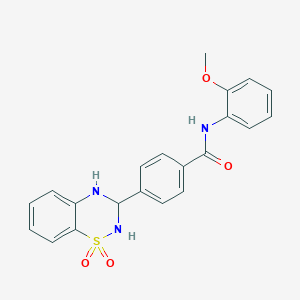
![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)
![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)